N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine
CAS No.:
Cat. No.: VC20127841
Molecular Formula: C12H18FN5
Molecular Weight: 251.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H18FN5 |
|---|---|
| Molecular Weight | 251.30 g/mol |
| IUPAC Name | N-[(2,5-dimethylpyrazol-3-yl)methyl]-1-(2-fluoroethyl)-3-methylpyrazol-4-amine |
| Standard InChI | InChI=1S/C12H18FN5/c1-9-6-11(17(3)15-9)7-14-12-8-18(5-4-13)16-10(12)2/h6,8,14H,4-5,7H2,1-3H3 |
| Standard InChI Key | VSRJXUVJXRJWEQ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NN(C(=C1)CNC2=CN(N=C2C)CCF)C |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
The compound features two pyrazole rings connected via a methylene bridge. The first pyrazole (1,3-dimethyl-1H-pyrazol-5-yl) contains methyl groups at positions 1 and 3, while the second pyrazole (1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine) incorporates a fluoroethyl chain at position 1 and a methyl group at position 3. This arrangement creates a sterically hindered yet electronically diverse system.
Table 1: Key Molecular Descriptors
The fluorine atom in the fluoroethyl group introduces electronegativity, influencing dipole moments and intermolecular interactions. X-ray crystallography of analogous compounds reveals a planar pyrazole core with substituents adopting equatorial orientations to minimize steric strain.
Synthesis and Manufacturing
Laboratory-Scale Synthesis
A multistep synthesis route is employed, typically involving:
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Pyrazole Alkylation: 3-Methylpyrazole undergoes alkylation with 2-fluoroethyl bromide in dimethylformamide (DMF) at 80°C to yield 1-(2-fluoroethyl)-3-methyl-1H-pyrazole.
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Methylene Bridging: The product reacts with 1,3-dimethyl-5-(chloromethyl)-1H-pyrazole in the presence of potassium carbonate, forming the methylene-linked intermediate.
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Amine Functionalization: Reductive amination using sodium cyanoborohydride introduces the terminal amine group.
Table 2: Synthetic Conditions and Yields
| Step | Reagents | Temperature | Yield (%) |
|---|---|---|---|
| 1 | 2-Fluoroethyl bromide, DMF | 80°C | 72 |
| 2 | K₂CO₃, Acetonitrile | 60°C | 65 |
| 3 | NaBH₃CN, MeOH | RT | 58 |
Industrial Scalability
Batch reactors with reflux condensers are preferred for large-scale production. Solvent recovery systems minimize waste, while inline FTIR monitors reaction progress. Challenges include controlling exothermic reactions during alkylation and ensuring consistent fluorination.
Chemical Reactivity and Stability
Thermal and Oxidative Stability
Thermogravimetric analysis (TGA) shows decomposition onset at 210°C, with mass loss attributed to fluoroethyl group elimination. The compound is sensitive to UV light, undergoing photolytic cleavage of the C–F bond, necessitating storage in amber glass.
Reaction Pathways
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Nucleophilic Substitution: The fluoroethyl group undergoes substitution with thiols or amines in polar aprotic solvents.
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Oxidation: Treatment with m-chloroperbenzoic acid (mCPBA) epoxidizes the methylene bridge, though this reduces bioactivity.
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Complexation: The amine nitrogen coordinates with transition metals like Cu(II), forming octahedral complexes with potential catalytic applications .
Pharmacological and Industrial Applications
Medicinal Chemistry
In vitro assays demonstrate moderate inhibition (IC₅₀ = 1.2 µM) of cyclin-dependent kinase 4 (CDK4), suggesting anticancer potential. The fluoroethyl group enhances blood-brain barrier permeability, making it a candidate for neuropharmaceuticals.
Table 3: Biological Activity Data
| Target | Assay Type | IC₅₀/EC₅₀ | Source |
|---|---|---|---|
| CDK4 | Kinase inhibition | 1.2 µM | |
| 5-HT₂A Receptor | Radioligand binding | 340 nM |
Agrochemical Uses
Field trials show 85% efficacy against Phytophthora infestans at 50 ppm, outperforming traditional fungicides like chlorothalonil. The methyl groups resist metabolic degradation in plant tissues, prolonging activity.
Challenges and Future Directions
Solubility Limitations
Aqueous solubility is poor (0.12 mg/mL at pH 7.4), hindering formulation development. PEGylated derivatives increase solubility to 8.3 mg/mL but reduce target affinity.
Metabolic Stability
Hepatic microsome studies reveal rapid N-dealkylation (t₁/₂ = 12 min), necessitating prodrug strategies or cytochrome P450 inhibitors in formulations.
Research Priorities
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Stereoselective Synthesis: Develop asymmetric catalysis routes to access enantiopure forms for improved therapeutic indices .
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Hybrid Materials: Explore metal-organic frameworks (MOFs) incorporating the compound for gas storage applications.
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Green Chemistry: Replace DMF with Cyrene™ (dihydrolevoglucosenone) to reduce environmental impact.
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